Nonanal

Beschreibung

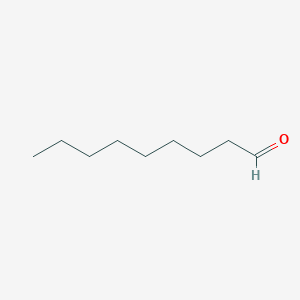

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

nonanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUZHODSMOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021639 | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

182 °F (NTP, 1992), 64 °C (147 °F) - closed cup | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

124-19-6, 75718-12-6 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldehydes, C9-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075718126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2WBY9K6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °F (NTP, 1992), -19.3 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Nonanal Biosynthesis and Metabolism

Enzymatic Pathways of Nonanal Synthesis

This compound can be synthesized enzymatically, primarily through the lipoxygenase pathway in plants and via microbial processes.

In plants, this compound is a product of the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of polyunsaturated fatty acids. Specifically, linoleic acid (18:2, ω-6 fatty acid) serves as a precursor. Lipoxygenases catalyze the initial dioxygenation of linoleic acid to form 9- or 13-polyunsaturated fatty acid (PUFA) hydroperoxides mdpi.com. Subsequently, a hydroperoxide lyase (HPL), a type of plant cytochrome P450 enzyme, cleaves the carbon-carbon backbone of these hydroperoxides. This cleavage leads to the formation of C9 volatile aldehydes, including this compound mdpi.com. For instance, 9-hydroperoxylinoleic acid is converted into (Z)-3-nonenal by HPL, which can then be further metabolized mdpi.com. Research in rice has shown that the r9-LOX1 gene positively regulates the amount of this compound produced, with a significant decrease in this compound content observed when r9-LOX1 expression was downregulated nih.govresearchgate.net.

Table 1: Key Enzymes and Precursors in the Plant LOX Pathway Leading to this compound

| Enzyme/Compound Class | Role in this compound Synthesis | Precursor/Product |

| Lipoxygenase (LOX) | Catalyzes initial dioxygenation of fatty acids | Linoleic acid (precursor) mdpi.com |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form aldehydes | 9-hydroperoxylinoleic acid (intermediate) mdpi.com |

| This compound | Final C9 aldehyde product | - |

While the LOX pathway has been a primary focus for this compound biosynthesis in plants, alternative pathways also contribute to its formation. Recent research indicates that this compound can be synthesized through a parallel pathway involving very-long-chain alkene intermediates pnas.orgpnas.org. In plants like black cottonwood (Populus trichocarpa), balsam poplar (Populus balsamifera), and maize (Zea mays), a decrease in aliphatic cis-9-alkenes in older leaves coincides with an increase in aldehydes, including this compound pnas.orgpnas.orgresearchgate.net. This suggests that unsaturated waxes in the plant cuticle can undergo spontaneous oxidative cleavage to generate aldehydes pnas.orgpnas.orgresearchgate.net. The oxidative cleavage of cis-9-alkenes at the double bond can yield this compound (C9) and a longer-chain aldehyde pnas.org. This process appears to be predominantly spontaneous and does not necessarily require enzymatic catalysis, although the cuticle proteome does contain enzymes like peroxidases, laccases, and oxygenases that could potentially be involved pnas.orgpnas.org.

Microorganisms can also produce this compound. While specific detailed enzymatic pathways during primary metabolism are less extensively documented in the provided search results, the general principle of microbial synthesis of alkanes and aldehydes from fatty acids has been explored. For instance, in E. coli, engineered pathways involving fatty acid synthesis (FAS) and reverse-β-oxidation can generate alkanes, with plant aldehyde decarbonylases (ADs) being used to convert aldehyde intermediates to alkanes mit.eduumich.edu. This suggests that aldehyde intermediates, such as this compound, can be formed during microbial fatty acid metabolism, potentially as precursors to other compounds.

Non-enzymatic Formation of this compound (e.g., oxidation of fatty acids, spontaneous oxidation of alkenes)

This compound can also form through non-enzymatic processes, particularly through the oxidation of fatty acids and the spontaneous oxidation of alkenes. The autoxidation of unsaturated fatty acids, such as oleic acid and linoleic acid, is a significant source of this compound tandfonline.commdpi.com. Oleic acid oxidation is noted as a primary producer of this compound mdpi.comresearchgate.net. During lipid oxidation in edible oils, this compound is identified as a key flavor compound resulting from the oxidative degradation of oleic acid tandfonline.com. The spontaneous oxidation of alkenes, particularly cis-9-alkenes, found in plant cuticular waxes, is another non-enzymatic route to this compound pnas.orgpnas.orgresearchgate.netresearchgate.net. This oxidative cleavage occurs under ambient conditions and can produce this compound along with other aldehydes, depending on the chain length and double bond position of the precursor alkene pnas.orgresearchgate.net. Ozonolysis of fatty acid monolayers, such as methyl oleate, has also been reported to yield this compound copernicus.org.

This compound as an Intermediate in Metabolic Pathways

This compound can serve as an intermediate in various metabolic pathways. It is formally derived from the reduction of the carboxy group of nonanoic acid ebi.ac.ukechemi.com. In the context of lipid peroxidation, this compound is a product of the decomposition of hydroperoxides, particularly those derived from oleic acid researchgate.net. It is also recognized as a human and plant metabolite nih.govebi.ac.uk. While the provided information highlights its formation and degradation, its specific role as a direct intermediate leading to other complex biological molecules is less detailed, beyond its potential conversion to the corresponding fatty acid or alcohol inchem.orgnih.gov.

Degradation Pathways of this compound

This compound, like other aliphatic aldehydes, is readily oxidized in the body to its corresponding fatty acid, nonanoic acid ebi.ac.ukinchem.org. Short and medium-chain fatty acids, including nonanoic acid, are then primarily oxidized to carbon dioxide (CO2) and water through beta-oxidation inchem.orglipidmaps.org. This oxidation occurs rapidly in the liver and other tissues inchem.org. Additionally, this compound can be reduced to its corresponding alcohol, nonanol, although it is considered a poor substrate for this enzymatic reduction compared to other aldehydes like 4-hydroxynonenal (B163490) nih.gov.

Table 2: this compound Degradation Products and Processes

| Degradation Product | Process/Enzyme Involved | Location |

| Nonanoic acid | Oxidation | Body (e.g., liver, other tissues) inchem.org |

| CO2 and Water | Beta-oxidation of fatty acid | Body (e.g., liver, other tissues) inchem.org |

| Nonanol | Enzymatic reduction (less efficient) | Liver cytosol nih.gov |

Atmospheric Degradation (e.g., reaction with hydroxyl radicals)

In the Earth's atmosphere, this compound primarily exists in the vapor phase, a characteristic attributed to its vapor pressure of 0.37 mm Hg at 25 °C nih.govnih.gov. Its degradation in the atmosphere is predominantly driven by reactions with photochemically-produced hydroxyl radicals (OH radicals) nih.govnih.gov. This reaction is a significant removal mechanism for this compound from the air.

The atmospheric half-life of this compound due to this reaction is estimated to be approximately 1 day nih.govnih.gov. Experimental studies have determined the rate constant for the reaction of vapor-phase this compound with hydroxyl radicals to be 3.6 (± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. An estimated rate constant of 3.31 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C has also been reported, which supports the 1-day atmospheric half-life nih.govnih.gov. Research indicates that approximately 50 ± 6% of the OH-nonanal reaction occurs via the abstraction of the aldehydic hydrogen atom. In the presence of nitric oxide (NO), a notable product of this atmospheric reaction is 1-nitrooxy octane (B31449), accounting for about 20% of the products under conditions of high [NO]/[NO₂]. This compound is not susceptible to direct photolysis by sunlight, as it lacks chromophores that absorb at wavelengths greater than 290 nm nih.govnih.gov.

Table 1: Atmospheric Degradation Parameters of this compound

| Parameter | Value | Source |

| Atmospheric State | Vapor | nih.govnih.gov |

| Primary Degradation Mechanism | Reaction with Hydroxyl Radicals (OH) | nih.govnih.gov |

| Half-life in Air | ~1 day | nih.govnih.gov |

| Rate Constant (OH reaction) | 3.6 (± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | |

| 3.31 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.govnih.gov | |

| Major Reaction Product (with NO) | 1-nitrooxy octane (20%) | |

| Photolysis Susceptibility | Not susceptible (lacks chromophores >290 nm) | nih.govnih.gov |

Microbial Biodegradation (Aerobic and Anaerobic)

Microbial biodegradation plays a crucial role in the environmental fate of this compound in both soil and water environments nih.govnih.gov. This process involves microorganisms breaking down the compound, often utilizing it as an energy source or through cometabolism.

Under aerobic conditions, microorganisms require oxygen to facilitate the degradation reactions, where they use a carbon substrate as an electron donor and oxygen as an electron acceptor. Conversely, anaerobic biodegradation occurs in the absence of oxygen, with microbes employing other electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide. While specific microbial strains for this compound degradation are not extensively detailed, general pathways for aldehyde degradation by microorganisms involve the oxidation of aldehydes to carboxylic acids.

Quantitative assessments of this compound's biodegradability highlight its susceptibility to microbial action. The Japanese Ministry of International Trade and Industry (MITI) test showed that 44% of the Theoretical Biochemical Oxygen Demand (BOD) for this compound was reached within 4 weeks, indicating that biodegradation is a significant environmental fate process in soil nih.govnih.gov. Similarly, in water, the Warburg respirometry test demonstrated a theoretical BOD range of 8% to 21% when using activated sludge, further confirming the importance of biodegradation in aquatic environments nih.govnih.gov.

Degradation in Environmental Niches (Water, Sediments, Soil)

This compound's degradation behavior varies across different environmental compartments, influenced by its physicochemical properties and the prevailing environmental conditions.

Water: Volatilization from water surfaces is a significant removal pathway for this compound nih.govnih.gov. This is supported by its Henry's Law constant of 7.34 x 10⁻⁴ atm-cu m/mole nih.govnih.gov. Based on this, estimated volatilization half-lives for this compound are approximately 2 hours in a model river and 5 days in a model lake nih.govnih.gov. This compound is not expected to adsorb significantly to suspended solids or sediments in water, given its estimated adsorption coefficient (Koc) of 40 nih.govnih.gov. As noted, biodegradation is an important process for this compound in water nih.govnih.gov. Hydrolysis is not anticipated to be a major degradation pathway for this compound in environmental waters, as it lacks functional groups that are typically susceptible to hydrolysis under environmental conditions nih.gov.

Sediments: Due to its estimated Koc value of 40, this compound is not expected to adsorb strongly to suspended solids and sediments nih.govnih.gov. While general microbial degradation occurs in sediments for various compounds, specific detailed studies on this compound's fate in sediments beyond its adsorption potential are limited in the provided information.

Soil: In soil environments, this compound is expected to exhibit very high mobility, also based on its estimated Koc of 40 nih.govnih.gov. Volatilization from moist soil surfaces is considered an important fate process nih.govnih.gov. Furthermore, biodegradation is a key environmental fate process for this compound in soil, as evidenced by its BOD data nih.govnih.gov.

Table 2: Environmental Fate Parameters of this compound

| Parameter | Value | Environmental Niche | Source |

| Vapor Pressure (25 °C) | 0.37 mm Hg | Air | nih.govnih.gov |

| Henry's Law Constant | 7.34 x 10⁻⁴ atm-cu m/mole | Water | nih.govnih.gov |

| Volatilization Half-life (Model River) | 2 hours | Water | nih.govnih.gov |

| Volatilization Half-life (Model Lake) | 5 days | Water | nih.govnih.gov |

| Estimated Koc | 40 | Soil, Water | nih.govnih.gov |

| Theoretical BOD (Japanese MITI test, 4 weeks) | 44% | Soil | nih.govnih.gov |

| Theoretical BOD (Warburg respirometry, activated sludge) | 8-21% | Water | nih.govnih.gov |

| Direct Photolysis | Not expected (lacks chromophores >290 nm) | Air | nih.govnih.gov |

| Hydrolysis | Not expected | Water | nih.gov |

Biological and Ecological Roles of Nonanal

In Plant Biology and Ecology

Nonanal is a crucial volatile organic compound (VOC) involved in plant defense and communication, influencing plant immunity and resistance to pathogens frontiersin.orgresearchgate.netnih.govnih.gov.

Plant Defense Mechanisms

Plants utilize this compound as a key component in their intricate defense systems, enabling them to anticipate and respond to threats more effectively.

This compound acts as a biostimulant and is recognized for its ability to prime plant immunity, leading to a faster and/or stronger defense response upon subsequent pathogen challenge frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org. This priming effect is particularly beneficial as it allows plants to prepare for future attacks without incurring the high metabolic costs associated with direct, constitutive resistance oup.comtandfonline.com.

Research on common bean ( Phaseolus vulgaris) has demonstrated that exposure to airborne this compound significantly enhances seed yield under open-field conditions, a crucial aspect for agricultural applications frontiersin.orgresearchgate.netnih.govnih.gov. Specifically, a 48-hour exposure to airborne this compound resulted in a threefold increase in the expression of pathogenesis-related (PR) genes PR1 and PR4 in Flor de Junio Marcela (FJM) common bean plants frontiersin.orgresearchgate.netnih.govnih.gov. This molecular priming translated into approximately 2.5-fold lower infection rates and a twofold higher seed yield frontiersin.orgresearchgate.netnih.govnih.gov. Furthermore, the offspring of this compound-exposed FJM plants exhibited a 10% higher emergence rate and primed PR1 and PR4 expression, leading to a threefold increase in seed yield when infected with Colletotrichum lindemuthianum frontiersin.orgresearchgate.netnih.govnih.gov.

This compound has also been shown to prime defense gene expression in other plant species, including lima bean (Phaseolus lunatus) and barley (Hordeum vulgare) oup.comd-nb.infoportlandpress.comresearchgate.net.

Table 1: Effects of this compound Exposure on Common Bean (Phaseolus vulgaris)

| Parameter | Observed Effect (vs. Control) | Plant Species | Reference |

| PR1 Gene Expression | ~3-fold higher | Phaseolus vulgaris | frontiersin.orgresearchgate.netnih.govnih.gov |

| PR4 Gene Expression | ~3-fold higher | Phaseolus vulgaris | frontiersin.orgresearchgate.netnih.govnih.gov |

| Fungal Infection Rate (C. lindemuthianum) | ~2.5-fold lower | Phaseolus vulgaris | frontiersin.orgresearchgate.netnih.govnih.gov |

| Seed Yield | ~2-fold higher (overall), 2-3 fold higher (cultivar-dependent) | Phaseolus vulgaris | frontiersin.orgresearchgate.netnih.govnih.gov |

| Phenolic Compounds in Seeds | ~40% increase | Phaseolus vulgaris | frontiersin.orgresearchgate.netnih.govnih.gov |

This compound plays a direct role in enhancing plant resistance to a variety of bacterial and fungal pathogens, exhibiting both induced resistance and direct antimicrobial effects frontiersin.orgnih.govresearchgate.net. In lima bean, this compound has been demonstrated to enhance resistance against the bacterial pathogen Pseudomonas syringae frontiersin.orgoup.comtandfonline.com.

Against fungal pathogens, this compound significantly reduces infection rates. For instance, in common bean, it enhances resistance to Colletotrichum lindemuthianum, the causal agent of anthracnose, leading to reduced disease severity and increased yield frontiersin.orgresearchgate.netnih.govnih.gov. Studies on tomato fruits have shown that this compound can inhibit the mycelial growth of Botrytis cinerea, commonly known as gray mold researchgate.netsciepub.comsemanticscholar.org. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound against B. cinerea were determined to be 100 μL/L and 160 μL/L, respectively, indicating its potent antifungal activity sciepub.com. This compound has also been reported to inhibit the growth of Penicillium cyclopium and Aspergillus flavus by disrupting fungal cell membrane integrity researchgate.netresearchgate.net.

Table 2: Antifungal Activity of this compound Against Botrytis cinerea in Tomato

| Parameter | This compound Concentration (μL/L) | Effect on B. cinerea Mycelial Growth | Reference |

| Minimum Inhibitory Concentration (MIC) | 100 | Inhibition | sciepub.com |

| Minimum Fungicidal Concentration (MFC) | 160 | Inhibition | sciepub.com |

| Disease Incidence (Wax + this compound 10xMFC) | 0% (after 3 days) | Significant Reduction | sciepub.com |

| Phenylalanine Ammonia-Lyase (PAL) Activity | 10xMFC (4 days) | ~3.8 times higher (vs. wax-treated) | sciepub.com |

A key mechanism by which this compound mediates plant defense is through the induction and priming of pathogenesis-related (PR) genes. In lima bean, this compound has been shown to significantly enhance the expression of PR-2 and lipoxygenase (LOX) genes oup.com. Similarly, in common bean, exposure to this compound leads to a substantial increase in the expression levels of PR1 and PR4 genes frontiersin.orgresearchgate.netnih.govnih.gov. This upregulation of PR genes is a hallmark of resistance gene priming, preparing the plant for a more robust defense response upon subsequent pathogen attack frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.org. The induction of these defense-related genes has also been observed in barley following this compound exposure d-nb.infoportlandpress.com.

This compound is a crucial component in the propagation of systemic acquired resistance (SAR), a broad-spectrum, long-lasting induced resistance that protects uninfected plant tissues from subsequent pathogen attacks oup.comd-nb.infouni-bayreuth.deoup.comnih.gov. It has been identified as a key volatile compound emitted by barley plants following the activation of SAR oup.comresearchgate.netnih.gov.

Studies in barley have revealed a critical link between this compound emission and pipecolic acid (Pip) biosynthesis in SAR. Mutants (ald1) with reduced endogenous Pip levels fail to emit this compound, which subsequently impairs their systemic defense against the fungus Blumeria graminis f. sp. hordei oup.comresearchgate.netnih.gov. This highlights this compound's role in the plant-to-plant communication that mediates SAR. This compound, often in conjunction with other volatile compounds like β-ionone, propagates defense responses in neighboring barley plants, leading to enhanced resistance researchgate.netnih.gov. Similarly, SAR-induced lima bean plants emit this compound, which acts as an airborne signal recognized by conspecific neighbors, thereby enhancing their disease resistance researchgate.net.

This compound is frequently associated with stress-induced volatile organic compound (VOC) emissions from plants, serving as a signal in plant immunity and communication frontiersin.orgresearchgate.netnih.govnih.gov. It is categorized as a green leaf volatile (GLV), compounds typically released rapidly following mechanical tissue damage, herbivory, or exposure to abiotic stresses such as ozone and elevated temperature oup.com.

The biosynthesis of this compound occurs through the lipoxygenase (LOX) pathway, specifically originating from 9(S)-hydroperoxy linoleic acid d-nb.infoportlandpress.com. When plants are under stress, such as pathogen infection, they release a complex bouquet of VOCs. This compound is one of the most abundant VOCs emitted by infected barley plants, and its emission contributes to bolstering defense responses in naive neighboring plants d-nb.info. These VOCs, including this compound, facilitate plant-to-plant communication, acting as airborne defense cues that prime neighboring plants for impending attacks oup.comtandfonline.comd-nb.inforesearchgate.netoup.comdntb.gov.ua.

In Microbial Interactions

Correlation with Specific Microbial Taxa in Soil

This compound, as a volatile organic compound (VOC), has been observed to correlate with soil characteristics and microbial communities. Research indicates that the attractiveness of aerial volatiles, including this compound, can correlate with soil organic carbon content and the taxonomic and functional diversity of both bacteria and fungi within the olive root system. researchgate.net This suggests a potential role for this compound as an indicator or participant in soil microbial dynamics. Studies have also shown that soil chemical properties, such as pH, organic carbon, nitrogen, potassium, calcium, magnesium, copper, zinc, and iron, significantly influence bacterial composition, relative abundance, and diversity. researchgate.net The composition of microbial communities, including the overrepresentation of specific taxa, can be altered by soil health treatments. nih.gov

In Mammalian and Human Biology

This compound is a compound with significant implications for mammalian and human biology, ranging from its endogenous production to its association with various disease states and its impact on sensory perception.

This compound is naturally produced endogenously within the body. nih.govt3db.ca One significant pathway for its formation is through lipid peroxidation (LPO), a process involving the oxidative deterioration of polyunsaturated lipids. aimspress.comnih.gov LPO is a free radical amplification process where reactive species abstract hydrogen atoms from methylene (B1212753) groups of poly-unsaturated fatty acids, leading to the formation of carbon radicals. nih.gov These radicals can then react with oxygen to form peroxyl radicals, continuing the chain reaction. nih.gov Reactive aldehydes, such as malondialdehyde, acrolein, crotonaldehyde, and 4-hydroxy-2-nonenal, are products of LPO that can react with DNA bases, forming promutagenic exocyclic DNA adducts. aimspress.comresearchgate.net this compound is one of the aldehydes that can be produced during this process, and its presence has been linked to inflammation and oxidative stress. taylorandfrancis.com

This compound has been associated with several disease states, often as a volatile biomarker or a product of pathological processes.

Inflammatory Bowel Diseases (Crohn's disease and Ulcerative Colitis) and Celiac Disease : The analysis of volatile organic compounds (VOCs) in stool samples has shown an increase in metabolites, including this compound, associated with active Crohn's disease (CD). taylorandfrancis.com This increase has been linked to inflammation and oxidative stress, where this compound is produced endogenously during non-enzymatic lipid peroxidation. taylorandfrancis.com Crohn's disease and ulcerative colitis are chronic inflammatory conditions affecting the digestive tract, both considered autoimmune conditions. webmd.comtermedia.pl Celiac disease is another autoimmune disorder where gluten ingestion triggers an immune attack on the small intestine. webmd.com There is increasing evidence of comorbidity between inflammatory bowel disease (IBD) and celiac disease, with recent data suggesting a higher prevalence of celiac disease in individuals with IBD and vice-versa. termedia.pl

Pervasive Developmental Disorder and Autism : While observational studies have indicated associations between autism spectrum disorder (ASD) and inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, the causal relationship remains an area of ongoing research. nih.gov A large nationwide cohort study in Denmark found no evidence of an increased risk of ASD among children born to parents with IBD, suggesting that a common disease pathway based on shared risk factors is unlikely in this context. nih.gov

Malaria : this compound has been identified as one of several volatile compounds that can serve as indicators of the presence of the malaria parasite. taylorandfrancis.com Other volatiles associated with malaria include octanal, decanal, isoprene, tridecane, α-pinene, and limonene. taylorandfrancis.com The amount of these volatiles can differ significantly based on the presence or absence of the parasite and its various stages. taylorandfrancis.com

This compound is classified as a uremic toxin. t3db.cascispace.com Uremic toxins are organic or inorganic chemical substances that accumulate in the body fluids of individuals with acute or chronic kidney disease (CKD) and impaired renal function. frontiersin.org These toxins, typically metabolic waste products, are normally excreted via urine or feces. t3db.ca this compound belongs to the class of medium-chain aldehydes, characterized by a chain length of 6 to 12 carbon atoms. t3db.ca

Increased levels of uremic toxins, including this compound, can stimulate the production of reactive oxygen species (ROS). t3db.ca This process appears to be mediated by the direct binding or inhibition of the enzyme NADPH oxidase, particularly NOX4, which is abundant in the kidneys and heart. t3db.ca Chronic exposure to uremic toxins can lead to various conditions, including renal damage, chronic kidney disease, and cardiovascular disease. t3db.ca The accumulation of uremic toxins further exacerbates kidney dysfunction. mdpi.com

This compound significantly influences human olfactory perception and can alter electroencephalographic (EEG) activity. This compound is a natural fragrant component widely used in perfumery for its rose-like fragrance and to enhance floral and citrus notes. nih.govjapsonline.com

Studies investigating the effect of this compound on human EEG activity have shown that its odor can induce significant changes in brain wave patterns. In one study, exposure to this compound (C9) odor resulted in significant changes in EEG power spectra during binasal inhalation. nih.govdntb.gov.uaresearchgate.net Another study, analyzing EEG data over time, found that this compound odor significantly altered absolute mid-beta wave activity in the left parietal region and affected the prefrontal and frontal regions more than temporal and parietal regions. japsonline.comjapsonline.com These findings suggest that this compound can profoundly affect human psychophysiological functions through the olfactory system, with variations in EEG activity potentially linked to the compound's characteristic fragrance quality and differences in nostril sensitivity. nih.govdntb.gov.ua

Biological Activities and Mechanisms of Action

Antimicrobial Properties

Nonanal exhibits significant antimicrobial activity against various microorganisms, including both bacteria and fungi.

This compound has shown notable antibacterial activity against specific bacterial strains. Research indicates its significant efficacy against Bacillus cereus and Listeria monocytogenes. oup.com Furthermore, this compound has been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov A minimum inhibitory concentration (MIC) of 0.2 μg/mg has been reported for this compound against Staphylococcus aureus. nih.gov Studies involving hexane (B92381) extracts containing this compound have also demonstrated antibacterial activities against Bacillus cereus ATCC 14579 and Staphylococcus aureus ATCC 13150, with MIC values ranging from 2.5 to 5 mg/mL. researchgate.net

This compound is a potent inhibitor of fungal growth. It significantly inhibits the mycelial growth of Penicillium cyclopium in a dose-dependent manner. nih.govnih.govresearchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for this compound against P. cyclopium are reported as 0.3 mL/L and 0.4 mL/L, respectively. nih.govnih.govresearchgate.netd-nb.info Beyond P. cyclopium, this compound has been shown to inhibit the mycelial growth of Botrytis cinerea. researchgate.net Its fungicidal effects extend to other pathogenic fungi, including Colletotrichum lindemuthianum and Fusarium oxysporum. researchgate.netresearchgate.netresearchgate.netfrontiersin.org this compound can also suppress fungal germination in plant leaves through direct fungistatic actions. researchgate.net

Table 1: Antifungal Activity of this compound against Penicillium cyclopium

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | References |

| Penicillium cyclopium | 0.3 mL/L | 0.4 mL/L | nih.govnih.govresearchgate.netd-nb.info |

The antimicrobial action of this compound primarily involves the disruption of microbial cellular structures and functions. In fungi, this compound severely compromises the integrity of the fungal cell membrane. nih.govnih.govresearchgate.netresearchgate.net This disruption leads to the leakage of vital intracellular components, including cell constituents and potassium ions. nih.govnih.govresearchgate.netresearchgate.net Furthermore, this compound induces an increase in the total lipid content, extracellular pH, and membrane permeability of fungal cells, such as P. cyclopium. nih.govnih.govresearchgate.netresearchgate.net Observations have also indicated that volatile compounds like this compound alter the morphology of P. cyclopium hyphae, resulting in a loss of cytoplasmic material and distortion of the mycelia. nih.govresearchgate.net These findings suggest that this compound's ability to penetrate lipid structures of cells is crucial to its disruptive effect on cell membrane integrity. nih.gov

Antidiarrheal Activity

This compound has demonstrated efficacy in mitigating diarrheal symptoms in experimental models.

Table 2: Inhibitory Effects of this compound in Induced Diarrhea Models

| Diarrhea Inducing Agent | Inhibitory Effect | Intestinal Transit | Constipating Effect | References |

| Castor oil | Significant | Delayed | No | researchgate.nettandfonline.com |

| Magnesium sulfate (B86663) (MgSO4) | Significant | Delayed | No | researchgate.nettandfonline.com |

| Arachidonic acid | Significant | Delayed | No | researchgate.nettandfonline.com |

| PGE2 | Smaller | Delayed | No | researchgate.nettandfonline.com |

Other Biological Effects

Beyond its antimicrobial and antidiarrheal activities, this compound contributes to other biological processes. It has been reported to induce resistance in plants against various bacterial and fungal pathogens. researchgate.net This includes its ability to cause resistance gene priming, which enhances plant resistance to anthracnose, a disease caused by Colletotrichum lindemuthianum, and subsequently increases seed yield. frontiersin.org this compound has also been noted for its role in attracting Culex mosquitoes. hmdb.ca Additionally, it has been identified as a component in the volatilome of certain plants and fruits, contributing to their aroma and potentially acting as a defense signal against pathogens and pests. ontosight.ai In human health, aldehydes like this compound can be produced endogenously through lipid peroxidation and are subjects of study as potential biomarkers of oxidative stress. ontosight.ai Furthermore, this compound has shown potential utility in addressing hair loss caused by various physiological conditions. researchgate.net

Analytical Methodologies and Detection

Sample Preparation and Measurement Considerations

The analysis of nonanal necessitates careful sample preparation and measurement considerations, which vary significantly depending on the matrix to minimize interference and ensure accurate results.

Analysis in Biological Matrices (e.g., plant volatiles, insect extracts, human biospecimens, beeswax ethanol (B145695) extracts, bronchoalveolar lavage fluid)

This compound is a ubiquitous volatile organic compound (VOC) found in a wide array of biological systems, often acting as a key signaling molecule or a metabolic byproduct. nih.govnih.gov

Plant Volatiles : In plants, this compound contributes to floral fragrances and can be involved in plant-insect interactions. nih.govfrontiersin.org The analysis of plant volatiles often employs headspace solid-phase microextraction (HS-SPME) as a sample preparation technique. This method relies on a dynamic equilibrium between the sample, headspace, and a fiber coating, with extraction efficiency influenced by factors such as sample amount and equilibration temperature. For instance, increasing the sample quantity can enhance extraction efficiency, while optimizing equilibration temperature is crucial for maximizing the peak area of total volatiles, typically using gas chromatography-mass spectrometry (GC-MS) for separation and identification. frontiersin.org

Insect Extracts : this compound has been identified as a compound that attracts certain insect species, such as Culex mosquitoes, often acting synergistically with other attractants like carbon dioxide. wikipedia.org Studies involving insect extracts or responses to volatiles may utilize electroantennography (EAG) to measure olfactory responses, alongside chemical analysis of volatile profiles from host plants or insect-related samples. For example, in studies with ambrosia beetles, volatile profiles from aged bark samples, which may contain this compound, are analyzed to determine their composition and elicit EAG responses. mdpi.com

Human Biospecimens : this compound can serve as a biomarker in human biospecimens, particularly in exhaled breath. Real-time, online proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) has been used for metabolomic analysis of expired air. In one study, this compound was identified as one of the prominent volatile compounds in the breathprint of patients with severe COVID-19-related acute respiratory distress syndrome (ARDS), enabling differentiation from non-COVID-19 ARDS with high accuracy. biocrick.com This highlights its potential in non-invasive diagnostics.

Beeswax Ethanol Extracts : While specific direct research on this compound analysis in beeswax ethanol extracts was not detailed, the general approach for analyzing volatile compounds in lipid-rich biological matrices often involves solvent extraction (e.g., with ethanol) to separate the target analytes. Following extraction, techniques like GC-MS or GC-FID (Flame Ionization Detector) are typically employed for the separation, identification, and quantification of this compound.

Bronchoalveolar Lavage Fluid : Similar to other biological fluids, the analysis of this compound in bronchoalveolar lavage fluid (BALF) would generally involve methods suitable for aqueous biological samples. This could include liquid-liquid extraction or solid-phase extraction (SPE) to isolate volatile compounds, followed by GC-MS or LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for detection and quantification. The complexity of the matrix necessitates robust sample cleanup and concentration steps.

Environmental Sampling and Monitoring (e.g., air, soil)

This compound is also a relevant compound in environmental monitoring, detected in both air and soil. nih.govepa.gov

Air : Air sampling for this compound involves collecting airborne volatile organic compounds. Methods include the use of sampling pumps (high volume or low volume) to draw air through trapping media such as resin jars or tubes. ca.gov Analysis is commonly performed using gas chromatography with an electron capture detector (GC-ECD) or GC-MS. This compound has been detected in ambient air samples, with reported concentrations ranging from 0.2-38 ppbv in some urban areas. nih.gov

Soil : Soil, being a complex matrix, requires specific workflows for the extraction, identification, and quantification of organic contaminants like this compound. Common extraction approaches include solvent exchange, solid-phase extraction (SPE), accelerated solvent extraction (ASE), and microwave extraction. thermofisher.com Subsequent analysis often relies on chromatographic separations coupled with mass spectrometry (e.g., GC-MS, LC-MS) to provide detailed identification and quantification data. thermofisher.com Soil gas sampling methods are also employed for volatile contaminants, sometimes utilizing portable gas chromatographs for preliminary field data. iaea.org

Standardization and Quality Control in this compound Analysis

Standardization and quality control (QC) are paramount in this compound analysis to ensure the reliability, accuracy, and comparability of results across different studies and laboratories. umn.edu

Key aspects of quality assurance (QA) and quality control in analytical laboratories include:

Calibration and Standardization : Regular calibration of instruments using certified standards is essential. For instance, calibration standards are prepared as dictated by standard operating procedures (SOPs), with some requiring daily or weekly preparation. umn.edu

Blanks and Internal Standards : Reagent and instrument blanks are prepared to detect contamination. Isotopically-labelled internal standards are applied to assess system stability for each sample analyzed and to correct for systematic errors. umn.eduresearchgate.net

Replicate Analysis : Performing replicate analyses of samples helps assess the precision and reproducibility of the measurements. umn.edu

Proficiency Testing : The proficiency of analysts is determined by observing their QA/QC performance, including factors like relative percent difference (RPD) on duplicates, external and internal check sample results, and spike recoveries. umn.edu

Standard Reference Materials (SRMs) and Quality Control Samples : The use of SRMs and pooled QC samples is crucial for assessing intra-study reproducibility, correcting for systematic errors, and enabling inter-study and inter-laboratory assessment of data. researchgate.net

In sensory analysis, this compound flavor standards are used by professional tasters to identify and scale the intensity of this compound flavor in food and beverages. These standards, often produced under Good Manufacturing Practice (GMP) guidelines, are critical for training and validating sensory panels, especially when this compound contributes to off-flavors (e.g., dry hay-like or band-aid-like) due to contamination. flavoractiv.com

The development of standardized QA and QC procedures is an active area of research, particularly in non-targeted analysis, where multivariate control charts and outlier detection strategies are being developed to monitor data quality. researchgate.net

Applied Research and Potential Biotechnological Applications

Agricultural and Pest Management

In the agricultural sector, nonanal is being investigated as a multi-faceted tool for developing more sustainable and eco-friendly practices. Its roles as a biocontrol agent, crop enhancer, and component of insect lures are particularly noteworthy.

This compound presents a promising alternative to conventional synthetic pesticides, functioning through various biocontrol mechanisms, including as a biofumigant. Its volatile nature allows it to be used for fumigation to control soil-borne pests and pathogens. Studies have demonstrated that volatile compounds (VCs) from plants and microorganisms, such as this compound, can be effective bio-fumigants against plant-parasitic nematodes nih.gov.

Research indicates that this compound can directly inhibit the growth of plant pathogens. For instance, it has been shown to suppress fungal germination in leaves through direct fungistatic actions researchgate.net. Its efficacy is further enhanced when used in combination with other natural compounds. A study on the synergistic effects of cinnamaldehyde (B126680) and this compound vapors revealed potent antifungal activity against Aspergillus flavus. The combination of these two compounds resulted in a minimum inhibitory concentration (MIC) of 0.03 μL/mL, causing a 76% greater decrease in the fungal population compared to when each agent was used separately researchgate.net. This synergistic action completely inhibited fungal conidia production and mycelial growth at twice the MIC researchgate.net. These findings position this compound as a viable component in the development of natural alternatives to chemical pesticides, which are often associated with environmental pollution and the development of pest resistance safefoodadvocacy.euresearchgate.net.

Table 1: Biocontrol Activity of this compound Against Selected Pests and Pathogens

| Target Organism | Application/Effect | Research Finding |

|---|---|---|

| Aspergillus flavus | Synergistic Antifungal Agent | When combined with cinnamaldehyde, it caused a 76% greater reduction in the fungal population than when used alone researchgate.net. |

| Plant-parasitic nematodes | Biofumigant | Volatile compounds like this compound are being explored as potential bio-fumigants for nematode control nih.gov. |

| Various Fungi | Direct Fungistatic Action | Has been found to suppress fungal germination directly on leaves researchgate.net. |

| Pseudomonas syringae | Induced Resistance | Conferred resistance against this pathogen in lima bean plants researchgate.net. |

The application of this compound also yielded beneficial effects on the nutritional and techno-functional properties of the beans. Key improvements included a 16% increase in protein content, a 10% increase in water absorption capacity, and a 29% increase in the solid content of the cooking broth. Furthermore, the cooking time for the treated beans was reduced by 18% fao.org. The treated beans also exhibited enhanced nutraceutical properties, with higher concentrations of total phenolic compounds, flavonoids, and increased antioxidant capacity fao.org. This demonstrates that this compound can be a sustainable tool to produce more nutritious and higher-quality crops fao.org.

Table 2: Impact of this compound Treatment on Common Bean (Phaseolus vulgaris L.) Properties

| Property | Change Observed |

|---|---|

| Protein Content | 16% Increase |

| Water Absorption Capacity | 10% Increase |

| Solids in Cooking Broth | 29% Increase |

| Cooking Time | 18% Decrease |

| Production Yield | Improved |

| Seed Weight and Size | Improved |

Data sourced from a study involving the exposure of bean plants to this compound fao.org.

This compound plays a crucial role in chemical ecology, particularly in insect communication. It has been identified as a key component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), a major agricultural pest ncsu.edu. The addition of this compound to pheromone lures significantly enhances their effectiveness in attracting and trapping male moths ncsu.edu.

Field experiments have quantified this synergistic effect. When this compound was added to a two-component pheromone mix in cotton fields, it doubled the number of male trap catches compared to the mix alone ncsu.edu. Furthermore, supplementing three different commercial pheromone lures with this compound increased male moth catches by a range of 53% to 135% in both sorghum and cotton fields ncsu.edu. These findings are critical for developing more sensitive and effective surveillance, monitoring, and control systems for this highly destructive pest ncsu.edu. The successful use of such semiochemicals in pest management is highly dependent on the efficacy of the lure and the design of the trapping system researchgate.netusda.gov.

Table 3: Increased Efficacy of Fall Armyworm (Spodoptera frugiperda) Traps with this compound

| Lure Composition | Field Location | Increase in Male Catches |

|---|---|---|

| Two-component mix + this compound | Cotton | 100% (doubled catches) |

| Commercial Lure A + this compound | Sorghum & Cotton | 53% - 135% |

| Commercial Lure B + this compound | Sorghum & Cotton | 53% - 135% |

| Commercial Lure C + this compound | Sorghum & Cotton | 53% - 135% |

Data reflects the percentage increase in catches compared to lures without this compound ncsu.edu.

The application of this compound in biocontrol and crop enhancement aligns with the core principles of sustainable agriculture. By providing effective, natural alternatives to synthetic pesticides, this compound helps reduce the chemical load on the environment, thereby protecting biodiversity and soil health safefoodadvocacy.euresearchgate.net. The use of biocontrol agents like this compound is an integral part of organic farming and integrated pest management (IPM) strategies mdpi.comnih.gov.

Furthermore, employing this compound in insect trapping systems represents a targeted approach to pest control that minimizes impact on non-target organisms mdpi.com. Its ability to improve crop yield and nutritional value through biostimulation contributes to food security while promoting farming practices that are in greater harmony with ecological systems fao.orgsciencedaily.com. The integration of such plant-derived compounds into agricultural practices can help create more resilient and productive farming systems with a reduced environmental footprint researchgate.netcornell.edu.

Pharmaceutical and Health Applications

The biological activity of this compound extends to potential applications in human health, primarily through its function as an antimicrobial agent.

This compound has demonstrated notable antimicrobial properties. As a saturated aldehyde, it has been documented to function as an effective antibacterial agent by inducing significant changes in the permeability of bacterial membranes researchgate.net. Research suggests that its mechanism of action involves causing a "gross perturbation of the lipidic fraction of plasmatic membranes," which allows it to penetrate bacterial cells researchgate.net.

In addition to its antibacterial effects, this compound exhibits antifungal activity. It has shown efficacy against the fungus Aspergillus flavus, particularly when used synergistically with cinnamaldehyde researchgate.net. Studies on its impact on Penicillium cyclopium revealed that this compound can severely disrupt the integrity of the fungal cell membrane, leading to the leakage of cellular components and potassium ions researchgate.net. This disruption of fundamental cellular structures underscores its potential as a broad-spectrum antimicrobial agent for further investigation.

Table 4: Summary of this compound's Antimicrobial Activity

| Microorganism | Observed Effect | Proposed Mechanism of Action |

|---|---|---|

| Bacteria (general) | Antibacterial | Induces changes in membrane permeability; perturbs the lipid fraction of the plasma membrane researchgate.net. |

| Aspergillus flavus | Antifungal | Inhibits conidia production and mycelial growth, especially when combined with cinnamaldehyde researchgate.net. |

| Penicillium cyclopium | Antifungal | Disrupts cell membrane integrity, causing leakage of cellular contents researchgate.net. |

| Plant Pathogenic Fungi | Antifungal | Directly inhibits fungal growth researchgate.net. |

Potential as Biomarkers of Oxidative Stress

This compound is investigated as a potential biomarker due to its connection to lipid peroxidation, a key process in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, leading to cellular damage implicated in various diseases. Long-chain aldehydes, including this compound, are produced endogenously during the non-enzymatic peroxidation of lipids. While other lipid peroxidation products like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) are well-established as biomarkers for oxidative stress, the presence of this compound itself is an indicator of these underlying pathological processes. The detection of volatile organic compounds (VOCs) like this compound is a focus of research for developing non-invasive diagnostic methods.

Non-interventional Volatile-Based Disease Detection Methods (e.g., malaria)

This compound has emerged as a significant volatile biomarker in the non-invasive detection of diseases, most notably malaria. Research has shown that individuals infected with Plasmodium parasites, which cause malaria, emit a distinct profile of volatile organic compounds (VOCs) from their skin and breath. This compound is consistently identified as one of the key compounds in this signature.

Studies have demonstrated that the presence and altered abundance of this compound, along with other aldehydes like heptanal (B48729) and octanal, can be used to distinguish between malaria-infected and uninfected individuals. acs.orgsigmaaldrich.com This change in the host's scent profile is believed to be manipulated by the parasite to attract mosquito vectors, thereby enhancing its transmission. sigmaaldrich.comwikipedia.org The potential for using these volatile biomarkers is significant for developing rapid, non-invasive screening tools, which are crucial for managing asymptomatic infections that hinder malaria elimination efforts. nih.govtaylorandfrancis.com Machine learning models have successfully used this compound as a key predictor to identify infection status with high sensitivity. acs.orgnih.gov

| Study Focus | Key Findings Involving this compound | Sample Source | Significance |

|---|---|---|---|

| General Malaria Prediction | This compound was one of the five most important volatiles for model accuracy in predicting malaria infection status. nih.gov | Foot Odor | Highlights this compound as a critical biomarker for general infection screening. nih.gov |

| Differentiation of Infected vs. Uninfected Children | Malaria-infected children produced higher levels of heptanal, octanal, and this compound. acs.org A combination of six VOCs, including this compound, differentiated malaria-positive from negative children with 83% accuracy. acs.org | Skin and Breath | Demonstrates the utility of this compound in diagnostic models for pediatric populations. acs.org |

| Mosquito Attraction | Aldehydes including this compound are produced at higher levels in infected individuals and are sensed by mosquito antennae. sigmaaldrich.com | Skin Odor | Provides a biological basis for the change in VOCs, linking it to parasite transmission strategy. sigmaaldrich.comtaylorandfrancis.com |

Food Science and Flavor Chemistry

Flavor Enhancer in Edible Formulations

This compound is a significant compound in the flavor and fragrance industry, valued for its distinct aromatic profile. It is characterized by a waxy, aldehydic, and citrusy odor, often with notes of green lemon peel, cucumber, and florals like rose. wikipedia.org This complex scent profile makes it a versatile flavoring agent in a wide range of food products. wikipedia.orgchemicalbook.com

In the United States, this compound is recognized as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption under 21 CFR 172.515. The Flavor and Extract Manufacturers Association (FEMA) has assigned it GRAS (Generally Recognized as Safe) status, with the designation FEMA number 2782. thegoodscentscompany.com It is particularly effective in enhancing citrus flavors, where it imparts an intense orange character. thegoodscentscompany.comscentspiracy.com Its ability to contribute freshness and warmth allows for its use in trace amounts to boost floral compositions and add a natural "petal-like" note to fragrances.

| Attribute | Description | Common Applications |

|---|---|---|

| Odor Profile | Aldehydic, waxy, citrus (orange peel), fatty, with floral (rose) and green nuances. wikipedia.org | Citrus-flavored items, floral compositions. chemicalbook.comscentspiracy.com |

| Regulatory Status (USA) | FEMA GRAS No. 2782; Listed in 21 CFR 172.515. thegoodscentscompany.com | Direct addition to food as a flavoring agent. thegoodscentscompany.com |

| Function | Boosts freshness, enhances citrus character, adds warmth and sophistication. thegoodscentscompany.comscentspiracy.com | Beverages, baked goods, confectionery, perfumes. |

Preservation and Shelf Life Extension in Food Packaging

Beyond its role as a flavoring agent, this compound possesses antimicrobial properties that give it potential applications in food preservation and shelf-life extension. researchgate.net Research has shown that certain food flavoring compounds, including this compound, can inhibit the growth of bacteria and fungi. researchgate.net This activity is a characteristic of many naturally occurring volatile organic compounds, such as aldehydes and terpenes, which are explored for their ability to protect food from spoilage.

The application of such volatile compounds is a key area of research in active food packaging. Active packaging systems are designed to interact with the food or the headspace within the package to improve safety and extend shelf life. Volatile aldehydes can be incorporated into packaging materials to create an antimicrobial atmosphere that mitigates microbial growth on the food surface. researchgate.net While research has specifically highlighted other aldehydes like hexanal (B45976) for slowing the ripening of fruits and vegetables, the known antimicrobial effects of this compound suggest its potential for similar applications in extending the freshness of perishable goods. nih.govresearchgate.net

Other Industrial Applications

Precursor or Intermediate in Chemical Synthesis

This compound is a valuable intermediate in the chemical industry. The linear form of this compound is produced commercially on a large scale primarily through the hydroformylation of 1-octene. wikipedia.orgfoodb.ca This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the octene molecule.